Regioisomeric Tautomer Differentiation
The target compound is the 5-(methylsulfonylmethyl) tautomer, which equilibrates with the 3-substituted form [1]. In contrast, the 4-substituted isomer (CAS 2229244-66-8) fixes the substituent at a meta-like position relative to the NH, preventing tautomerization and resulting in distinct chemical shift patterns and synthetic utility [2]. The 5/3-tautomer pair provides a unique NH-adjacent substitution that is critical for applications requiring a hydrogen-bond donor proximal to the substituent.
| Evidence Dimension | Regioisomeric position and tautomerism |
|---|---|
| Target Compound Data | 5-(Methylsulfonylmethyl)-1H-pyrazole (CAS 1956365-20-0); tautomeric pair with 3-substituted form |
| Comparator Or Baseline | 4-(Methanesulfonylmethyl)-1H-pyrazole (CAS 2229244-66-8); no annular tautomerism possible |
| Quantified Difference | Structural isomerism; no quantitative biological data available for direct comparison |
| Conditions | Structural analysis (PubChem, CAS Common Chemistry) |
Why This Matters
The position of substitution dictates the compound's role in synthesis and biological assays; selecting the wrong isomer leads to a structurally distinct chemical entity.
- [1] PubChem. Compound Summary for CID 68684628. National Library of Medicine, 2024. View Source
- [2] PubChem. Compound Summary for CID 69332711. National Library of Medicine, 2024. View Source
